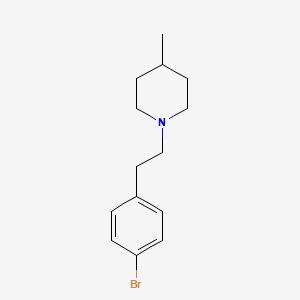
1-(4-Bromophenethyl)-4-methylpiperidine
Übersicht
Beschreibung
1-(4-Bromophenethyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C14H20BrN and its molecular weight is 282.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview of 1-(4-Bromophenethyl)-4-methylpiperidine
This compound is a piperidine derivative characterized by the presence of a bromophenethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.
Neuropharmacological Effects
Research indicates that piperidine derivatives can exhibit various neuropharmacological effects. For instance, compounds similar to this compound have been studied for their interactions with neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
- Dopamine Receptor Interaction : Studies have shown that certain piperidine derivatives can act as dopamine receptor antagonists or agonists, influencing dopaminergic pathways associated with mood regulation and psychotic disorders.
- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, which are crucial in regulating mood, anxiety, and other psychological states.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Piperidine derivatives have been found to exhibit cytotoxic effects against several cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Specific studies have highlighted the compound's ability to disrupt cellular signaling pathways that are critical for tumor growth.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. This activity is particularly relevant in the context of increasing antibiotic resistance.
- Bacterial Inhibition : Research has indicated that certain piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Neuropharmacological | Moderate | Dopamine and serotonin receptor modulation |
| Anticancer | High | Induction of apoptosis, inhibition of proliferation |
| Antimicrobial | Moderate | Disruption of cell membranes |
Case Studies
- Neuropharmacology Study : A study conducted on similar piperidine derivatives demonstrated significant alterations in behavior in rodent models, suggesting potential applications in treating mood disorders.
- Cancer Research : A case study involving a derivative showed promising results against breast cancer cell lines, leading to further investigations into its structure-activity relationship.
- Antimicrobial Testing : Laboratory tests revealed that a related compound exhibited effective inhibition against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
Eigenschaften
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-12-6-9-16(10-7-12)11-8-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQWPWOFHPYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















